molecular formula C15H19NO5S B12101160 1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester

1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester

Cat. No.: B12101160
M. Wt: 325.4 g/mol
InChI Key: FHIOZGXZRFRTBI-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 1H-indole-1-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the tert-butyl ester.

    Sulfonylation: The methylsulfonyl group is introduced via a sulfonylation reaction. This involves reacting the ester with methylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the ester or sulfonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the methylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced esters or alcohols.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the indole ring allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole-2-carboxylic acid
  • 1H-Indole-3-carboxylic acid
  • 1H-Indole-1-carboxylic acid, methyl ester

Comparison

Compared to these similar compounds, 1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester is unique due to the presence of the methylsulfonyl group and tert-butyl ester. These functional groups enhance its reactivity and potential for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C15H19NO5S

Molecular Weight

325.4 g/mol

IUPAC Name

tert-butyl 4-(methylsulfonyloxymethyl)indole-1-carboxylate

InChI

InChI=1S/C15H19NO5S/c1-15(2,3)21-14(17)16-9-8-12-11(6-5-7-13(12)16)10-20-22(4,18)19/h5-9H,10H2,1-4H3

InChI Key

FHIOZGXZRFRTBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)COS(=O)(=O)C

Origin of Product

United States

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